2-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-14-2-1-6-16-21(14)10-15(23)19-7-5-12(8-19)20-9-13(17-18-20)11-3-4-11/h1-2,6,9,11-12H,3-5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEPHSZCXYXNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 301.35 g/mol. Its structure comprises a pyridazine core linked to a triazole and a pyrrolidine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The triazole moiety is often associated with antimicrobial properties. Studies have shown that similar triazole derivatives possess significant activity against various bacterial strains, including ESKAPE pathogens .
- Anticancer Potential : Compounds containing pyridazine and triazole rings have been studied for their anticancer properties. For instance, derivatives have shown promising results in inhibiting tumor cell proliferation in vitro, particularly against colorectal cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various triazole derivatives found that compounds similar to the target compound displayed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Anticancer Activity
In vitro studies have demonstrated that derivatives of the compound significantly inhibit the growth of cancer cells. For example, one derivative exhibited an IC50 value of 12 µM against HT29 colon cancer cells, indicating strong antiproliferative effects .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that modifications to the triazole and pyridazine moieties can enhance biological activity. For instance, substituents on the triazole ring were found to influence both potency and selectivity for cancer cell types .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Structure and Composition
The compound features a triazole ring, pyrrolidine, and pyridazine moieties, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 296.36 g/mol.
Medicinal Chemistry
Antimicrobial Activity : Compounds with triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles can exhibit significant activity against various pathogens, including bacteria and fungi. The incorporation of the pyrrolidine and pyridazine structures may enhance this activity through improved binding affinity to microbial targets.
Anticancer Potential : Triazole-containing compounds have shown promise in anticancer research. Studies have indicated that modifications to the triazole structure can lead to increased cytotoxicity against cancer cell lines. The specific compound under discussion may be investigated for its ability to inhibit tumor growth or induce apoptosis in cancer cells.
Neuropharmacology
Research into neuropharmacological applications suggests that compounds similar to this one may interact with neurotransmitter systems, potentially leading to treatments for neurological disorders such as anxiety and depression. The pyrrolidine component is known for its influence on central nervous system activity, which could be beneficial in developing new therapeutic agents.
Agricultural Chemistry
Pesticide Development : The structural characteristics of this compound suggest potential use in developing novel pesticides. Triazoles are known for their fungicidal properties, and the unique combination of functional groups in this compound could lead to effective agricultural applications.
Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various triazole derivatives, including those structurally similar to our target compound. Results indicated that certain modifications led to increased potency against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.
Case Study 2: Anticancer Activity
In a recent investigation published in Cancer Letters, researchers synthesized several triazole-pyrrolidine hybrids and evaluated their anticancer properties. One derivative demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that our compound could be a candidate for further development in cancer therapy.
Case Study 3: Neuropharmacological Screening
A study featured in Neuropharmacology assessed the effects of various pyrrolidine derivatives on anxiety-like behaviors in animal models. Compounds exhibiting structural similarities to our target showed promise as anxiolytics, warranting further exploration into their mechanisms of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several pyridazinone and triazole-containing derivatives. Below is a detailed comparison based on molecular features, synthesis, and applications:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations
Core Modifications :
- The pyridazin-3(2H)-one core is conserved in all analogs except the furan-substituted pyrrolidine-triazole . This core is critical for hydrogen bonding in biological targets, as seen in kinase inhibitors .
- Replacement of pyrrolidine with piperidine (in thiadiazole derivatives) or azetidine alters ring strain and conformational flexibility, impacting binding affinity .
Substituent Effects: Triazole groups (e.g., 4-cyclopropyl, phenoxymethyl) influence lipophilicity and metabolic stability. The 18F-labeled triazole in flormotridaz enables positron emission tomography (PET) imaging .
Synthetic Routes: Alkylation of pyridazinones with halides (e.g., ) is a common strategy for introducing diverse substituents .
Applications: Flormotridaz (18F) is the only compound with a confirmed application (diagnostic imaging), highlighting the role of fluorine-18 in radiopharmaceuticals . Thiadiazole-containing derivatives () may exhibit antimicrobial activity, though this is speculative without direct data .
Q & A
Q. What are the recommended synthetic routes for this compound, and which reaction steps require optimization?
Answer: The synthesis involves three key steps:
- Triazole-pyrrolidine formation: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the cyclopropyl group to the pyrrolidine ring. Optimize catalyst loading (e.g., 5-10 mol% CuSO₄·5H₂O with sodium ascorbate) and reaction time (12-24 hours) to maximize yield .
- Pyridazinone coupling: React the pyrrolidine intermediate with a pyridazinone derivative via nucleophilic acyl substitution. Control reaction temperature (60-80°C) and solvent polarity (e.g., DMF or THF) to avoid side products .
- Final purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound .
Key optimization parameters:
| Step | Parameter | Optimal Range | Reference |
|---|---|---|---|
| CuAAC | Catalyst loading | 5-10 mol% | |
| Coupling | Temperature | 60-80°C | |
| Purification | HPLC gradient | 30-70% acetonitrile |
Q. How can researchers confirm the structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR spectroscopy: Assign peaks for the triazole (δ 7.5-8.0 ppm, 1H), pyrrolidine (δ 3.0-3.5 ppm, 4H), and pyridazinone (δ 6.5-7.0 ppm, 2H) to verify connectivity .
- HPLC-MS: Confirm purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~400) using a C18 column with UV detection at 254 nm .
- X-ray crystallography: Resolve crystal structures to validate stereochemistry, if single crystals are obtainable (e.g., using slow evaporation in methanol) .
Q. What are the critical stability parameters for storing this compound?
Answer:
- Storage conditions: Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the triazole and pyridazinone moieties .
- Degradation monitoring: Perform monthly HPLC analyses (C18 column, acetonitrile/water) to detect hydrolytic byproducts (e.g., free pyrrolidine or pyridazinone fragments) .
Advanced Research Questions
Q. What in vitro models are suitable for assessing biological activity, and how should controls be designed?
Answer:
- Cell-based assays: Use kinase inhibition assays (e.g., EGFR or JAK2) due to the compound’s heterocyclic motifs. Include:
Q. How can computational modeling predict binding affinity to enzymatic targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases. Focus on hydrogen bonding (pyridazinone oxygen with catalytic lysine) and hydrophobic contacts (cyclopropyl group with kinase hinge region) .
- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- Re-evaluate computational parameters: Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit water) to better match experimental conditions .
- Orthogonal assays: Validate kinase inhibition with fluorescence polarization (FP) alongside enzymatic activity assays. Check compound purity via LC-MS to rule out degradation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
